BENGHE Foundational & Exploratory

Check Availability & Pricing

Spectroscopic Profile of Tetrahydro-4H-pyran-4-
one: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

Compound of Interest

Compound Name: Tetrahydro-4H-pyran-4-one

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive spectroscopic analysis of Tetrahydro-
4H-pyran-4-one, a key heterocyclic compound relevant in organic synthesis and medicinal
chemistry. This document outlines the Nuclear Magnetic Resonance (NMR), Infrared (IR), and
Mass Spectrometry (MS) data, alongside detailed experimental protocols to aid in the
characterization and quality control of this compound.

Introduction

Tetrahydro-4H-pyran-4-one (also known as 4-oxotetrahydropyran) is a cyclic ketone with the
molecular formula CsHsO2 and a molecular weight of 100.12 g/mol .[1][2][3] Its structure is a
six-membered ring containing an oxygen atom and a carbonyl group. This structural motif is a
valuable building block in the synthesis of more complex molecules, including pharmaceuticals
and natural products. Accurate spectroscopic characterization is therefore crucial for confirming
its identity, purity, and for use in further chemical transformations.

Spectroscopic Data

The following sections present the key spectroscopic data for Tetrahydro-4H-pyran-4-one,
summarized in tabular format for clarity and ease of comparison.

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule.

The *H NMR spectrum of Tetrahydro-4H-pyran-4-one is characterized by two distinct signals
corresponding to the two types of methylene protons in the molecule.

. Chemical Shift e . .
Signal Multiplicity Integration Assignment
(6, ppm)
1 ~3.8 Triplet (t) 4H -CH2-0O-
2 ~2.5 Triplet (1) 4H -CH2-C=0

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

The proton-decoupled 3C NMR spectrum displays three signals, corresponding to the three
unique carbon environments in the molecule.

Signal Chemical Shift (6, ppm) Assighment
1 ~207 C=0 (Ketone)
2 ~67 -CH2-0O-

3 ~41 -CHz2-C=0

Note: Chemical shifts are approximate and can vary depending on the solvent and

concentration.

Infrared (IR) Spectroscopy

IR spectroscopy provides information about the functional groups present in a molecule. The IR
spectrum of Tetrahydro-4H-pyran-4-one is dominated by a strong absorption band

corresponding to the carbonyl group.
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Wavenumber (cm~?) Intensity Assignment

~1720 Strong C=0 stretch (Ketone)
~1100 Strong C-O-C stretch (Ether)
2850-3000 Medium C-H stretch (Aliphatic)

Note: Peak positions can have slight variations.

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio of the molecule and its
fragments, confirming the molecular weight and offering insights into its structure. For
Tetrahydro-4H-pyran-4-one, the molecular ion peak is expected at an m/z of 100.[2][4]

m/z Relative Intensity Assignment

100 Moderate [M]* (Molecular lon)
71 High [M - CHOJ*

55 High [CsHsO]*

43 High [C2Hs0]*

Note: Fragmentation patterns can vary depending on the ionization method and energy.

Experimental Protocols

The following are detailed methodologies for the spectroscopic analysis of Tetrahydro-4H-

pyran-4-one.
NMR Spectroscopy
3.1.1. Sample Preparation

» Weigh approximately 10-20 mg of Tetrahydro-4H-pyran-4-one for *H NMR or 50-100 mg for
13C NMR.[5]
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» Dissolve the sample in approximately 0.6-0.7 mL of a deuterated solvent (e.g., CDCls, D20,
or Acetone-de) in a clean, dry vial.[5] Common NMR solvents include deuterated chloroform
(CDCIs), deuterium oxide (D20), and deuterated acetone (acetone-de).[6]

« Filter the solution through a pipette with a small cotton or glass wool plug to remove any
particulate matter.

o Transfer the filtered solution into a clean, dry 5 mm NMR tube.

3.1.2. Data Acquisition

¢ Insert the NMR tube into the spectrometer.

e Lock the spectrometer onto the deuterium signal of the solvent.

» Shim the magnetic field to achieve homogeneity.

e For *H NMR, acquire the spectrum using a standard pulse sequence.

e For 3C NMR, acquire the spectrum using a proton-decoupled pulse sequence.
o Set the appropriate number of scans to achieve an adequate signal-to-noise ratio.
3.1.3. Data Processing

o Apply Fourier transformation to the acquired Free Induction Decay (FID).

e Phase the spectrum.

o Perform baseline correction.

o Reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS at 0
ppm).

 Integrate the peaks in the 1H NMR spectrum.

Infrared (IR) Spectroscopy

3.2.1. Sample Preparation (Neat Liquid)
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e Place a drop of neat Tetrahydro-4H-pyran-4-one onto the surface of a clean, dry salt plate
(e.g., NaCl or KBr).[7]

e Place a second salt plate on top to create a thin liquid film between the plates.[8]

o Alternatively, for ATR-FTIR, place a drop of the sample directly onto the ATR crystal.
3.2.2. Data Acquisition

o Place the sample holder (with the salt plates or the ATR crystal) into the IR spectrometer.
e Acquire a background spectrum of the empty sample holder.

e Acquire the IR spectrum of the sample. The instrument will automatically ratio the sample
spectrum against the background.

3.2.3. Data Processing
« |dentify and label the major absorption peaks in the spectrum.

o Correlate the peak positions with known functional group frequencies.

Mass Spectrometry (MS)

3.3.1. Sample Preparation

e Prepare a dilute solution of Tetrahydro-4H-pyran-4-one (typically 1 mg/mL) in a volatile
organic solvent such as methanol, acetonitrile, or a mixture thereof.[9]

» Further dilute the stock solution to a final concentration of approximately 1-10 pg/mL.
« Filter the final solution if any particulates are present.
3.3.2. Data Acquisition

« Introduce the sample into the mass spectrometer via a suitable inlet system (e.g., direct
infusion, GC, or LC).
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 lonize the sample using an appropriate technique, such as Electron lonization (EI) or
Electrospray lonization (ESI).

e The mass analyzer separates the ions based on their mass-to-charge ratio.
» The detector records the abundance of each ion.

3.3.3. Data Processing

o Generate a mass spectrum, which is a plot of ion intensity versus m/z.

« |dentify the molecular ion peak.

e Analyze the fragmentation pattern to gain structural information.

Logical Workflow for Spectroscopic Analysis

The following diagram illustrates the logical workflow for the complete spectroscopic
characterization of a chemical compound like Tetrahydro-4H-pyran-4-one.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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